molecular formula C23H24N2O4S B296886 N-[1,1'-biphenyl]-2-yl-2-[2-ethoxy(methylsulfonyl)anilino]acetamide

N-[1,1'-biphenyl]-2-yl-2-[2-ethoxy(methylsulfonyl)anilino]acetamide

Cat. No. B296886
M. Wt: 424.5 g/mol
InChI Key: XFHNPGGXWSOJOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1,1'-biphenyl]-2-yl-2-[2-ethoxy(methylsulfonyl)anilino]acetamide, commonly known as BMS-345541, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of selective inhibitors of IκB kinase (IKK) and has been shown to have promising anti-inflammatory properties.

Mechanism of Action

BMS-345541 selectively inhibits N-[1,1'-biphenyl]-2-yl-2-[2-ethoxy(methylsulfonyl)anilino]acetamide, which phosphorylates IκB and leads to the activation of NF-κB. This inhibition leads to the suppression of NF-κB signaling, which plays a crucial role in the regulation of immune responses and cell survival. BMS-345541 has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are regulated by the NF-κB signaling pathway. It also inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
BMS-345541 has been shown to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. BMS-345541 has been shown to have low toxicity and high selectivity towards N-[1,1'-biphenyl]-2-yl-2-[2-ethoxy(methylsulfonyl)anilino]acetamide, making it a promising candidate for therapeutic applications. However, further studies are needed to determine the long-term effects of BMS-345541 on human health.

Advantages and Limitations for Lab Experiments

BMS-345541 has several advantages for lab experiments. It has high purity and stability, making it easy to handle and store. It also has high selectivity towards N-[1,1'-biphenyl]-2-yl-2-[2-ethoxy(methylsulfonyl)anilino]acetamide, making it a valuable tool for studying the NF-κB signaling pathway. However, BMS-345541 has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some experiments. It also has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on BMS-345541. One area of research is the development of more potent and selective N-[1,1'-biphenyl]-2-yl-2-[2-ethoxy(methylsulfonyl)anilino]acetamide inhibitors. Another area of research is the investigation of the long-term effects of BMS-345541 on human health. Additionally, BMS-345541 could be studied for its potential therapeutic applications in other diseases such as neurodegenerative disorders and cardiovascular diseases. Overall, BMS-345541 has shown promising results in preclinical studies and has the potential to be a valuable therapeutic agent in the future.

Synthesis Methods

The synthesis of BMS-345541 involves the reaction of 2-aminoanisole with 2-ethoxy-1-methylsulfonyl chloride in the presence of triethylamine. The resulting product is then reacted with 2-bromo-1-phenyl-1-ethanone to obtain the final product, BMS-345541. This synthesis method has been optimized for high yields and purity, making BMS-345541 a valuable compound for scientific research.

Scientific Research Applications

BMS-345541 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to selectively inhibit N-[1,1'-biphenyl]-2-yl-2-[2-ethoxy(methylsulfonyl)anilino]acetamide, a key regulator of the NF-κB signaling pathway, which plays a crucial role in the regulation of immune responses and cell survival. BMS-345541 has been shown to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.

properties

Molecular Formula

C23H24N2O4S

Molecular Weight

424.5 g/mol

IUPAC Name

2-(2-ethoxy-N-methylsulfonylanilino)-N-(2-phenylphenyl)acetamide

InChI

InChI=1S/C23H24N2O4S/c1-3-29-22-16-10-9-15-21(22)25(30(2,27)28)17-23(26)24-20-14-8-7-13-19(20)18-11-5-4-6-12-18/h4-16H,3,17H2,1-2H3,(H,24,26)

InChI Key

XFHNPGGXWSOJOP-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2C3=CC=CC=C3)S(=O)(=O)C

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2C3=CC=CC=C3)S(=O)(=O)C

Origin of Product

United States

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